N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide
N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide
SDB-006 is an analog of the cannabimimetic indole JWH 018 adamantyl carboxamide in which the adamantane cage has been replaced with a phenyl ring. It binds the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors with EC50 values of 19 and 134 nM, respectively. 5-fluoro SDB-006 is an analog of SDB-006 with a fluorine atom added to the terminal carbon of the alkyl chain. While the properties of this compound are not known, this modification of similar cannabimimetic compounds typically increases affinity for both CB receptors significantly. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
776086-02-2
VCID:
VC0159187
InChI:
InChI=1S/C21H23FN2O/c22-13-7-2-8-14-24-16-19(18-11-5-6-12-20(18)24)21(25)23-15-17-9-3-1-4-10-17/h1,3-6,9-12,16H,2,7-8,13-15H2,(H,23,25)
SMILES:
C1=CC=C(C=C1)CNC(=O)C2=CN(C3=CC=CC=C32)CCCCCF
Molecular Formula:
C21H23FN2O
Molecular Weight:
338.4
N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide
CAS No.: 776086-02-2
Cat. No.: VC0159187
Molecular Formula: C21H23FN2O
Molecular Weight: 338.4
* For research use only. Not for human or veterinary use.
Specification
| Description | SDB-006 is an analog of the cannabimimetic indole JWH 018 adamantyl carboxamide in which the adamantane cage has been replaced with a phenyl ring. It binds the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors with EC50 values of 19 and 134 nM, respectively. 5-fluoro SDB-006 is an analog of SDB-006 with a fluorine atom added to the terminal carbon of the alkyl chain. While the properties of this compound are not known, this modification of similar cannabimimetic compounds typically increases affinity for both CB receptors significantly. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 776086-02-2 |
| Molecular Formula | C21H23FN2O |
| Molecular Weight | 338.4 |
| IUPAC Name | N-benzyl-1-(5-fluoropentyl)indole-3-carboxamide |
| Standard InChI | InChI=1S/C21H23FN2O/c22-13-7-2-8-14-24-16-19(18-11-5-6-12-20(18)24)21(25)23-15-17-9-3-1-4-10-17/h1,3-6,9-12,16H,2,7-8,13-15H2,(H,23,25) |
| Standard InChI Key | VFLXAWVAWXHMFB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CN(C3=CC=CC=C32)CCCCCF |
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